(R,R)-Ts-DENEB(regR)

CAS No.: 1333981-84-2

Cat. No.: VC3031580

Molecular Formula: C31H33ClN2O3RuS

Molecular Weight: 650.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333981-84-2 |

|---|---|

| Molecular Formula | C31H33ClN2O3RuS |

| Molecular Weight | 650.2 g/mol |

| IUPAC Name | chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |

| Standard InChI | InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1 |

| Standard InChI Key | INKUCOHLIHBSDN-ZAMYOOMVSA-M |

| Isomeric SMILES | CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |

| SMILES | CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |

| Canonical SMILES | CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |

Introduction

Chemical Identity and Structure

Molecular Information

(R,R)-Ts-DENEB(regR) is identified by several chemical designations in scientific and commercial databases. The primary identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters of (R,R)-Ts-DENEB(regR)

| Parameter | Value |

|---|---|

| Primary CAS Number | 1333981-84-2 |

| Alternative CAS Number | 1384974-37-1 |

| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS |

| Molecular Weight | 650.19 g/mol |

| IUPAC Name | chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |

| Common Synonyms | (R,R)-Ts-DENEB, Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II) |

| InChI Key | INKUCOHLIHBSDN-ZAMYOOMVSA-M |

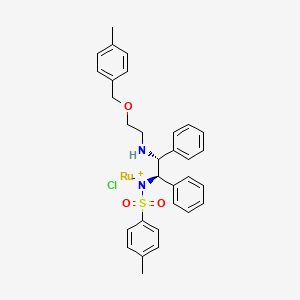

The compound features the chemical structure N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)-ethyl]-4-methylbenzene sulfonamide(chloro)ruthenium(II), which is crucial for its catalytic function .

Structural Features

The structure of (R,R)-Ts-DENEB(regR) comprises several key components that contribute to its catalytic activity:

-

A central ruthenium(II) metal center

-

A chloride ligand coordinated to the ruthenium

-

A chiral diamine backbone with (R,R) stereochemistry

-

A tosyl (Ts) group (4-methylbenzenesulfonyl) attached to one nitrogen atom

-

A 4-methylbenzyloxy ethyl group on the other nitrogen atom

This specific arrangement of ligands around the ruthenium center creates a well-defined chiral environment that facilitates asymmetric catalysis with high stereoselectivity .

Physical and Chemical Properties

Physical Characteristics

The physical properties of commercially available (R,R)-Ts-DENEB(regR) vary slightly between suppliers, as summarized in Table 2.

Table 2: Physical Properties of Commercial (R,R)-Ts-DENEB(regR)

| Property | Description | Source |

|---|---|---|

| Physical State | Solid | Multiple suppliers |

| Appearance | White to Brown powder or crystalline material | CymitQuimica |

| Color Variation | Gray to brown solid; White-Yellow crystalline powder | CymitQuimica; Fisher Scientific |

| Purity | Min. 95% to >97% | Multiple suppliers |

| UN Number | 3077 | Fisher Scientific |

The compound is typically supplied as a high-purity material suitable for research and industrial applications .

Catalytic Applications

Asymmetric Transfer Hydrogenation

(R,R)-Ts-DENEB(regR) has established significant utility in asymmetric transfer hydrogenation reactions, where it catalyzes the reduction of prochiral substrates to produce chiral products with high enantioselectivity .

The catalyst demonstrates exceptional performance in the following contexts:

-

Reduction of ketones to secondary alcohols with high enantiomeric excess

-

Hydrogenation of imines to amines with controlled stereochemistry

-

Effective catalysis of β-keto esters and α-amino acids

The compound typically operates under mild conditions, often using formic acid as the hydrogen donor for the transfer hydrogenation process.

Direct Hydrogen Activation

Beyond transfer hydrogenation reactions, (R,R)-Ts-DENEB(regR) also functions efficiently in direct hydrogenation processes using molecular hydrogen (H₂). Sigma-Aldrich describes the compound as an "oxo-tethered ruthenium complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H₂ hydrogenation" .

This dual functionality makes the catalyst particularly versatile for researchers seeking to employ either hydrogenation approach depending on laboratory capabilities and specific reaction requirements.

| Supplier | Catalog Number | Quantity | Price | Currency | Estimated Delivery (to US) |

|---|---|---|---|---|---|

| CymitQuimica | IN-DA009F5F | 100 mg | 89.00 | EUR | April 21, 2025 |

| CymitQuimica | IN-DA009F5F | 250 mg | 127.00 | EUR | April 21, 2025 |

| CymitQuimica | IN-DA009F5F | 1 g | 289.00 | EUR | April 21, 2025 |

| CymitQuimica | 54-IN11726 | 100 mg | 72.00 | EUR | April 22, 2025 |

| CymitQuimica | 54-IN11726 | 250 mg | 121.00 | EUR | April 22, 2025 |

| CymitQuimica | 54-IN11726 | 1 g | 338.00 | EUR | April 22, 2025 |

| CymitQuimica | 54-IN11726 | 5 g | 1,471.00 | EUR | April 22, 2025 |

| TCI America | 3B-T3078 | 200 mg | 57.00 | EUR | April 24, 2025 |

| TCI America | 3B-T3078 | 1 g | 170.00 | EUR | April 24, 2025 |

| TCI America | T3078200MG | 200 mg | N/A | USD | 3-5 days |

| CymitQuimica | 3D-FT159212 | 250 mg | 336.00 | EUR | June 2, 2025 |

| CymitQuimica | 3D-FT159212 | 500 mg | 354.00 | EUR | June 2, 2025 |

| CymitQuimica | 3D-FT159212 | 1 g | 469.00 | EUR | June 2, 2025 |

| SCIEDCO | Not specified | 200 mg | 148.90 | CAD | Not specified |

| Sigma-Aldrich | 926116-250MG | 250 mg | 79.80 | USD | April 25, 2025 |

The significant price variation between suppliers may reflect differences in synthetic methods, purity standards, or marketing strategies .

Structural Relatives and Comparisons

Related Catalysts

The (R,R)-Ts-DENEB(regR) catalyst belongs to a broader family of chiral ruthenium complexes designed for asymmetric catalysis. Several structural relatives include:

-

(S,S)-Ts-DENEB(regR) - The enantiomeric counterpart that provides opposite stereoselectivity in catalytic reactions

-

(R,R)-Ms-DENEB - A related catalyst with a methanesulfonyl (Ms) group instead of the toluenesulfonyl (Ts) group

-

(S,S)-Ms-DENEB - The enantiomeric counterpart of (R,R)-Ms-DENEB

These structural variations offer researchers options for achieving different stereochemical outcomes or optimizing catalyst performance for specific substrate classes.

Current Research Applications

Synthetic Organic Chemistry

The primary application of (R,R)-Ts-DENEB(regR) lies in synthetic organic chemistry, where it enables the preparation of enantiomerically enriched compounds through asymmetric reduction reactions. Its effectiveness in producing high enantiomeric excess under mild conditions makes it particularly valuable for complex molecule synthesis .

Pharmaceutical Intermediates

The catalyst has demonstrated utility in synthesizing biologically active compounds, including inhibitors for protein arginine methyltransferases, which are involved in various cellular processes. This application highlights the catalyst's potential importance in pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume